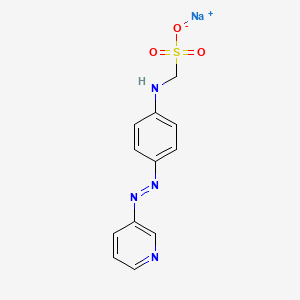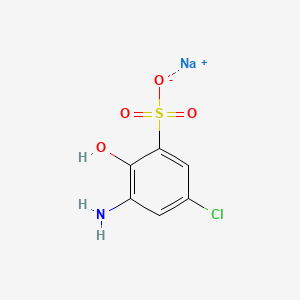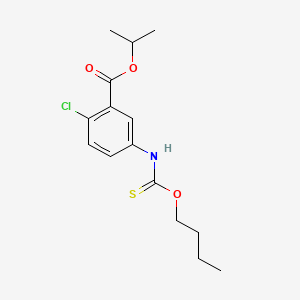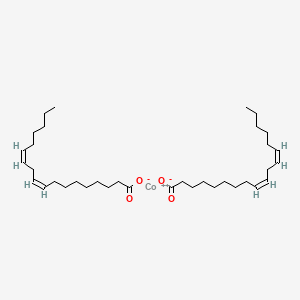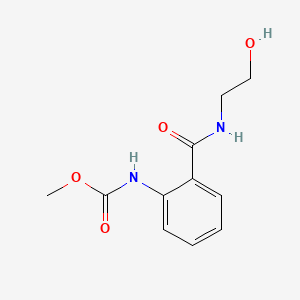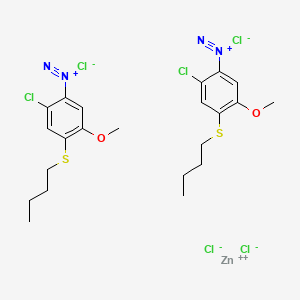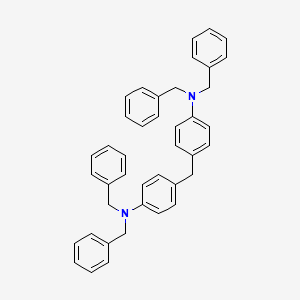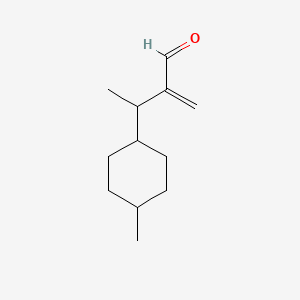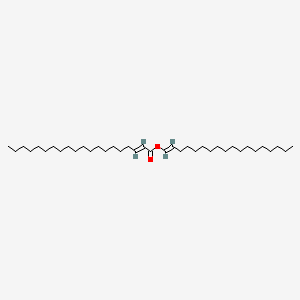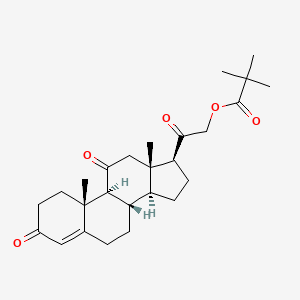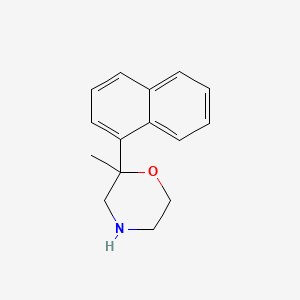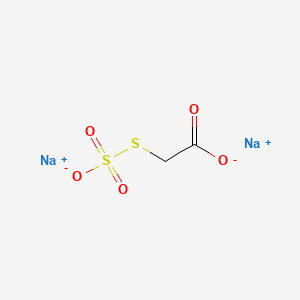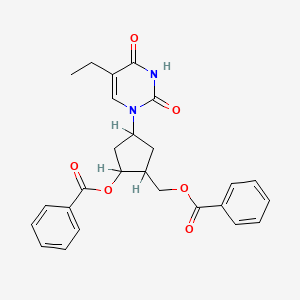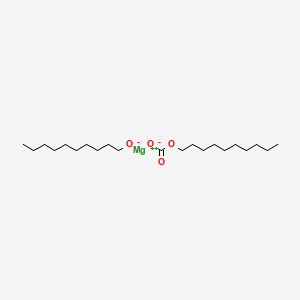
(Decyl hydrogen carbonato-O')(decyloxy)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium typically involves the reaction of decyl alcohol with magnesium carbonate under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the continuous addition of decyl alcohol and magnesium carbonate to a reactor, followed by the removal of the solvent and purification of the product through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl carbonate and magnesium oxide.
Reduction: Reduction reactions can convert the compound back to decyl alcohol and magnesium carbonate.
Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
Oxidation: Decyl carbonate and magnesium oxide.
Reduction: Decyl alcohol and magnesium carbonate.
Substitution: Various alkoxy-substituted magnesium compounds.
Scientific Research Applications
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. The decyloxy group may also interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium carbonate: Used as an antacid and a magnesium supplement.
Magnesium oxide: Employed as a refractory material and a dietary supplement.
Uniqueness
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium is unique due to its dual functionality as both a magnesium source and an organic carbonate. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
97552-49-3 |
|---|---|
Molecular Formula |
C21H42MgO4 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
magnesium;decan-1-olate;decyl carbonate |
InChI |
InChI=1S/C11H22O3.C10H21O.Mg/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3,(H,12,13);2-10H2,1H3;/q;-1;+2/p-1 |
InChI Key |
KEGAJLVJBFDACI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


